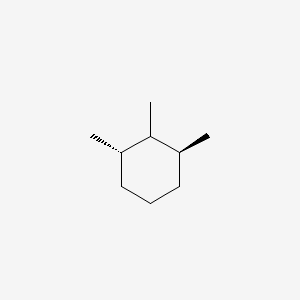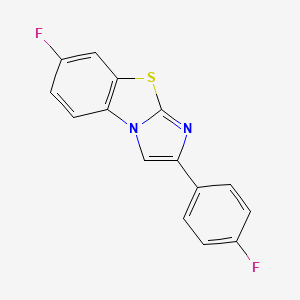
Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-, is a silicon-nitrogen compound characterized by its unique cyclic structure. This compound is part of the broader class of disilazanes, which are known for their applications in various chemical processes and industries due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane typically involves the reaction between (Me3C)2MeSiNHLi and SiCl4. This reaction yields intermediates such as R–NH–SiCl3 and (R–NH)2SiCl2, which further react with BuLi to form the tetrachlorocyclodisilazane. Hydrogenation of this intermediate with LiAlH4 results in the formation of the desired cyclodisilazane .
Industrial Production Methods
Industrial production methods for this compound often involve dehydrochlorination reactions. For instance, the dehydrochlorination of 1,3-dichloro-tetraorgano-disilazane in the presence of a strong organic alkaline deacidification agent like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common method. This process is efficient and yields high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organomonochlorosilanes in toluene, where the reaction direction and product composition depend on the nature of the organic radical and the reaction temperature.
Hydrogenation: The compound can be hydrogenated using LiAlH4 to form cyclodisilazane derivatives.
Common Reagents and Conditions
BuLi: Used in the formation of tetrachlorocyclodisilazane.
LiAlH4: Employed in the hydrogenation process.
Organomonochlorosilanes: React with the compound in toluene under varying temperatures.
Major Products
The major products formed from these reactions include various cyclodisilazane derivatives, which are useful in further chemical synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-nitrogen compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane exerts its effects involves its ability to undergo substitution and hydrogenation reactions. The molecular targets and pathways involved include the silicon-nitrogen bonds, which are reactive under specific conditions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-bis(silyl)cyclodisilazane
- 1,3-dichloro-tetraorgano-disilazane
Uniqueness
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane is unique due to its specific cyclic structure and the presence of chlorodimethylsilyl groups, which confer distinct reactivity and stability compared to other disilazanes .
Eigenschaften
CAS-Nummer |
2329-10-4 |
|---|---|
Molekularformel |
C8H24Cl2N2Si4 |
Molekulargewicht |
331.53 g/mol |
IUPAC-Name |
chloro-[3-[chloro(dimethyl)silyl]-2,2,4,4-tetramethyl-1,3,2,4-diazadisiletidin-1-yl]-dimethylsilane |
InChI |
InChI=1S/C8H24Cl2N2Si4/c1-13(2,9)11-15(5,6)12(14(3,4)10)16(11,7)8/h1-8H3 |
InChI-Schlüssel |
YYXBTLAOEZZPGV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(N([Si](N1[Si](C)(C)Cl)(C)C)[Si](C)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
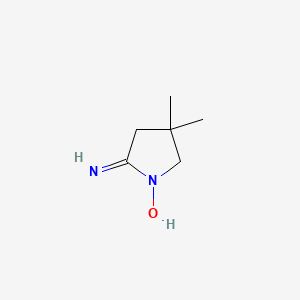
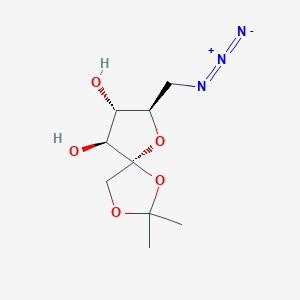
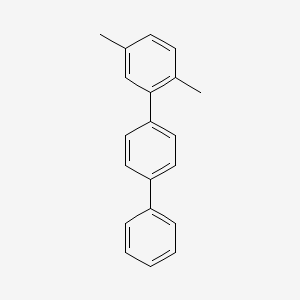
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
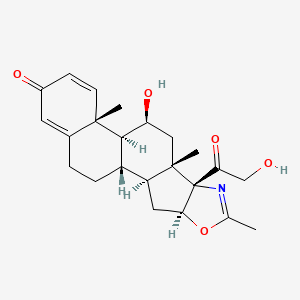
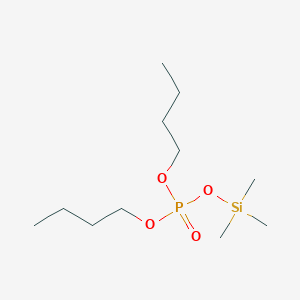
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)

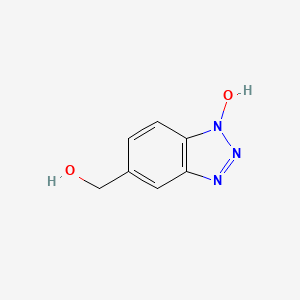
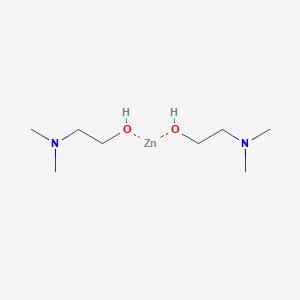
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
